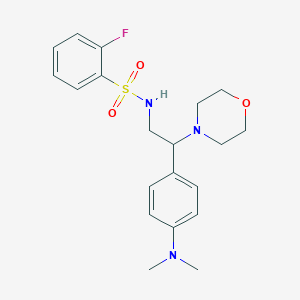
N-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)-2-fluorobenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)-2-fluorobenzenesulfonamide, also known as SU6656, is a small molecule inhibitor of Src family kinases. Src kinases are a group of non-receptor tyrosine kinases that play a crucial role in cell signaling, proliferation, differentiation, and survival. SU6656 has been widely used in scientific research to investigate the role of Src kinases in various biological processes.
Scientific Research Applications
Synthesis and Characterization
Researchers have developed methods for synthesizing and characterizing complex sulfonamide molecules, emphasizing their structural properties and interaction mechanisms. For example, the synthesis, characterization, and computational study of newly synthesized sulfonamide molecules highlight the importance of understanding the compound's crystal structure and electronic properties. These studies provide insights into the type and nature of intermolecular interactions, aiding in the design of compounds with specific properties (Murthy et al., 2018).
Photophysical and Photochemical Applications
The compound's photophysical properties have been explored, particularly its application in photoaffinity labeling and as a photoinitiator in acrylic photopolymerization. This research shows how specific sulfonamide compounds can serve as efficient photoaffinity labeling reagents or photoinitiators for environmentally friendly and water-soluble resist systems, highlighting their potential in developing new materials and technologies (Goeldner & Hirth, 1980); (Kojima et al., 1998).
Biological Activity
Research into the biological activity of sulfonamide derivatives, including those similar to N-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)-2-fluorobenzenesulfonamide, has revealed their potential as therapeutic agents. Studies have identified compounds with significant activity against Mycobacterium tuberculosis, demonstrating the potential of sulfonamide derivatives in treating tuberculosis and possibly other diseases (Ghorab et al., 2017).
Environmental and Analytical Chemistry
Sulfonamide compounds have been utilized in environmental and analytical chemistry, particularly in developing selective detection techniques for various substances. For instance, a study on the selective detection of thiophenols over aliphatic thiols using a reaction-based fluorescent probe demonstrates the applicability of sulfonamide-based compounds in environmental sensing and monitoring (Wang et al., 2012).
properties
IUPAC Name |
N-[2-[4-(dimethylamino)phenyl]-2-morpholin-4-ylethyl]-2-fluorobenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26FN3O3S/c1-23(2)17-9-7-16(8-10-17)19(24-11-13-27-14-12-24)15-22-28(25,26)20-6-4-3-5-18(20)21/h3-10,19,22H,11-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNDLRFZDLSPAOB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(CNS(=O)(=O)C2=CC=CC=C2F)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26FN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

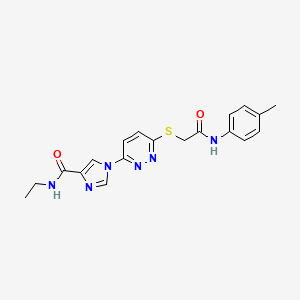

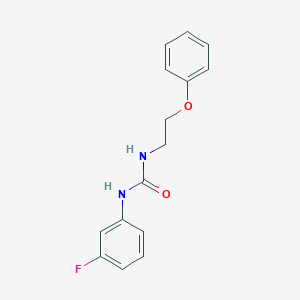
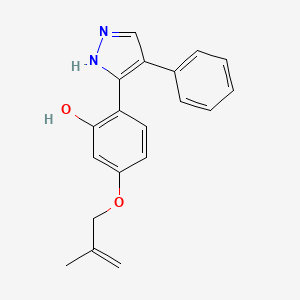
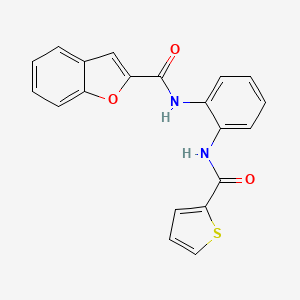
![2-chloro-N-[4-[(3,4-dimethylphenyl)thio]phenyl]acetamide](/img/structure/B2998855.png)
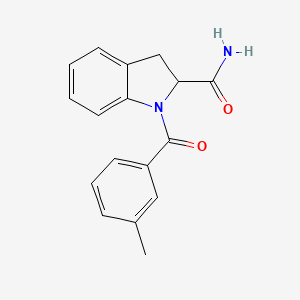
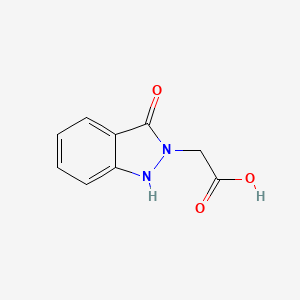
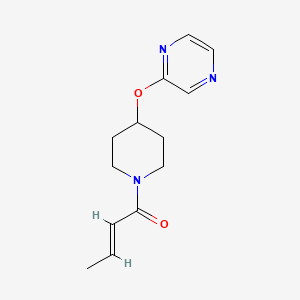
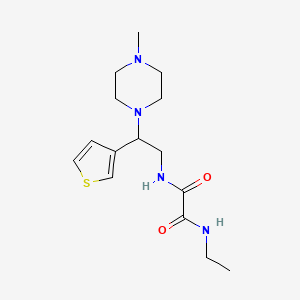
![5-bromo-N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)furan-2-carboxamide](/img/structure/B2998861.png)


![Ethyl 5-(2-(4-methoxyphenyl)acetamido)-4-oxo-3-(4-(trifluoromethyl)phenyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2998865.png)